Bromure de pyridostigmine

Vue d'ensemble

Description

Le bromure de pyridostigmine est un composé d’ammonium quaternaire qui agit comme inhibiteur réversible de la cholinestérase. Il est principalement utilisé pour le traitement symptomatique de la myasthénie grave, une maladie neuromusculaire caractérisée par une faiblesse musculaire et une fatigue . Le this compound améliore la transmission neuromusculaire en inhibant la dégradation de l’acétylcholine, augmentant ainsi sa disponibilité au niveau des jonctions neuromusculaires .

Mécanisme D'action

Le bromure de pyridostigmine exerce ses effets en inhibant l’enzyme acétylcholinestérase, qui est responsable de la dégradation de l’acétylcholine au niveau des jonctions neuromusculaires . En empêchant l’hydrolyse de l’acétylcholine, le this compound augmente la concentration d’acétylcholine, améliorant ainsi la transmission neuromusculaire . Cela conduit à une amélioration de la force musculaire et à une réduction de la fatigue chez les patients atteints de myasthénie grave .

Cibles et voies moléculaires :

Acétylcholinestérase : La principale cible moléculaire du this compound.

Jonction neuromusculaire : Le site d’action où le this compound augmente la disponibilité de l’acétylcholine.

Applications De Recherche Scientifique

Le bromure de pyridostigmine a un large éventail d’applications en recherche scientifique, notamment :

Analyse Biochimique

Biochemical Properties

Pyridostigmine bromide plays a significant role in biochemical reactions by inhibiting the destruction of acetylcholine by cholinesterase . This inhibition permits freer transmission of nerve impulses across the neuromuscular junction .

Cellular Effects

The effects of Pyridostigmine bromide on cells are primarily related to its impact on the cholinergic system. By inhibiting acetylcholinesterase, it increases the concentration of the neurotransmitter acetylcholine, leading to hyperstimulation of the cholinergic system at central and peripheral sites .

Molecular Mechanism

The molecular mechanism of action of Pyridostigmine bromide involves its binding to acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thus enhancing cholinergic transmission .

Temporal Effects in Laboratory Settings

In a study involving 50 healthy Chinese male subjects, each received seven doses of 30 mg Pyridostigmine bromide orally over three days . The pharmacokinetics and the effects of Pyridostigmine bromide on red blood cell acetylcholinesterase activity were described using a mixed effects model .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, it is known that Pyridostigmine bromide is used in the prophylactic treatment in the Persian Gulf War, for prevention of post-traumatic stress and heat and pesticide exposure .

Metabolic Pathways

Pyridostigmine bromide is involved in the metabolic pathway of acetylcholine. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby influencing the metabolic flux of this neurotransmitter .

Subcellular Localization

As an acetylcholinesterase inhibitor, it is likely to be localized wherever this enzyme is present, including the synaptic cleft where acetylcholine is broken down .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de pyridostigmine peut être synthétisé par réaction du bromure de 3-hydroxy-1-méthylpyridinium avec le chlorure de diméthylcarbamoyle. La réaction se produit généralement en présence d’une base comme l’hydroxyde de sodium, qui facilite la formation de l’ester carbamate .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en utilisant une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées afin de garantir la qualité constante du produit final. Le composé est ensuite purifié par recristallisation ou par d’autres méthodes appropriées afin d’atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de pyridostigmine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers produits d’oxydation, en fonction de l’agent oxydant utilisé.

Substitution : L’ion bromure dans le this compound peut être substitué par d’autres nucléophiles, tels que les ions chlorure ou iodure.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques, généralement en utilisant de l’acide chlorhydrique ou de l’hydroxyde de sodium.

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Principaux produits formés :

Hydrolyse : Bromure de 3-hydroxy-1-méthylpyridinium et diméthylamine.

Oxydation : Divers produits d’oxydation selon les conditions spécifiques.

Substitution : Chlorure de pyridostigmine ou iodure de pyridostigmine.

Comparaison Avec Des Composés Similaires

Le bromure de pyridostigmine est souvent comparé à d’autres inhibiteurs de la cholinestérase, tels que :

Néostigmine : Structure et fonction similaires, mais durée d’action plus courte et effets secondaires plus prononcés.

Physostigmine : Un alcaloïde naturel ayant une structure chimique différente, mais un mécanisme d’action similaire.

Édrophonium : Un inhibiteur de la cholinestérase à action courte utilisé principalement à des fins diagnostiques.

Unicité du this compound :

Durée d’action plus longue : Comparé à la néostigmine, le this compound a une durée d’action plus longue, ce qui le rend plus approprié pour la gestion chronique de la myasthénie grave.

Effets secondaires plus légers : Le this compound présente un profil d’effets indésirables plus léger que la néostigmine.

Liste de composés similaires :

- Néostigmine

- Physostigmine

- Édrophonium

Propriétés

IUPAC Name |

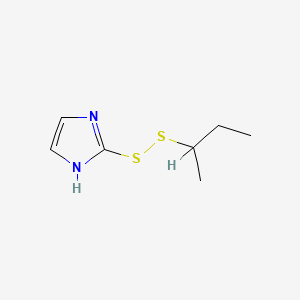

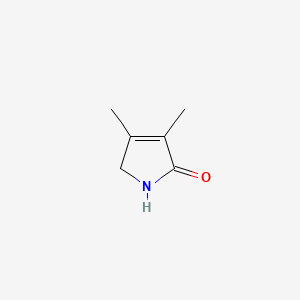

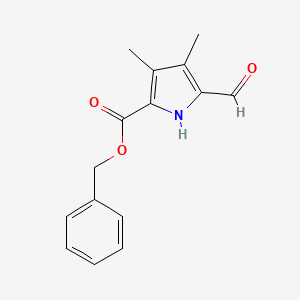

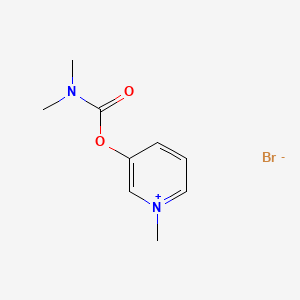

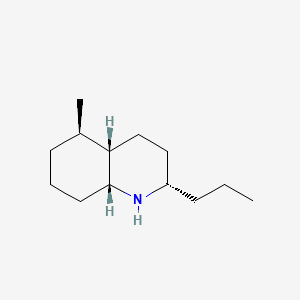

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBTNPBYXSMOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023540 | |

| Record name | Pyridostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN WATER, ALCOHOL, PRACTICALLY INSOL IN ETHER, ACETONE, BENZENE, FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN SOLVENT HEXANE | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF /ACH/ ACETYLCHOLINE BY ACHE /ACETYLCHOLINESTERASE/ @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED., Following admin of pyridostigmine bromide to rats, erythrocyte acetylcholinesterase activity recovered only slowly due to the covalent nature of inhibition. The logarithm of the plasma concn of pyridostigmine bromide was linearly related to the increase in tibialis twitch tension due to facilitation of neuromuscular transmission., Of 12 analogs of pyridostigmine prepared by reacting 2-substituted 3-pyridinols with the desired carbamoyl chloride 2-iodo-3-(dimethylcarbamoyloxy)pyridine methiodide was the most active inhibitor of acetylcholinesterase and butyrylcholinesterase. The progressive inhibition curves for AChE and BuChE are compared and related to ionic attraction and steric requirements of the inhibitors. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

101-26-8 | |

| Record name | Pyridostigmine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridostigmine bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridostigmine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI301NA53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152-154 °C | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyridostigmine bromide is a reversible acetylcholinesterase inhibitor. [, ] It binds to and inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. [, , , ]

A: Increased acetylcholine levels stimulate cholinergic receptors at the neuromuscular junction, improving muscle strength and reducing fatigue in conditions like myasthenia gravis. [, , , , ] Additionally, pyridostigmine bromide can impact autonomic functions such as heart rate and blood pressure by modulating cholinergic signaling in the autonomic nervous system. [, , ]

A: The molecular formula of pyridostigmine bromide is C9H13BrN2O2, and its molecular weight is 261.12 g/mol. [, ]

A: Yes, various analytical methods have been employed for pyridostigmine bromide characterization. UV spectrophotometry is commonly used for quantitative analysis, often at a wavelength of 269 nm. [, , ] Infrared (IR) spectroscopy helps identify functional groups and can confirm the presence of pyridostigmine bromide in different formulations like solid dispersions. [, ] Differential scanning calorimetry (DSC) provides information about the thermal behavior of the compound and can be used to assess its physical state within formulations. [, ]

A: Research on pyridostigmine bromide formulations has explored various approaches to enhance its stability and delivery. Studies have examined its stability in oral disintegrating tablets, [, , ] solid dispersions, [, ] and cationic liposomes. [] These studies assessed factors like disintegration time, drug content, and in vitro drug release profiles under various conditions to optimize formulation stability.

A: Pyridostigmine bromide itself does not act as a catalyst. Its primary mechanism involves reversible binding to the enzyme acetylcholinesterase, inhibiting its enzymatic activity. []

A: Yes, in silico docking studies have investigated the interaction of pyridostigmine bromide with the drug efflux transporter P-glycoprotein. These studies aim to understand the binding affinity and potential interactions of the compound with this transporter protein at a molecular level. []

A: While specific SAR studies on pyridostigmine bromide are limited in the provided research, it's known that structural elements like the quaternary nitrogen and the carbamate group are crucial for its interaction with acetylcholinesterase and its pharmacological activity. [] Modifications to these structural features could potentially alter its binding affinity, potency, and selectivity towards the enzyme.

ANone: Several approaches have been explored to enhance pyridostigmine bromide's bioavailability and stability. These include developing:

- Orally disintegrating tablets: These formulations aim for rapid disintegration in the mouth, potentially allowing for faster absorption and improved bioavailability. [, , ]

- Solid dispersions: Incorporating pyridostigmine bromide into solid dispersions using carriers like mannitol and Eudragit® EPO can mask the bitter taste and enhance its dissolution rate, potentially improving bioavailability. []

- Cationic liposomes: Encapsulating pyridostigmine bromide in cationic liposomes has shown promise in enhancing its intestinal permeability and potentially its oral bioavailability. []

- Sustained-release formulations: These formulations, like poly (DL-lactide) microspheres, aim to control the drug release over a prolonged period, potentially reducing dosing frequency and improving patient compliance. []

ANone: Information on specific SHE regulations and compliance related to pyridostigmine bromide is not provided in the research excerpts.

A: Pyridostigmine bromide is well-absorbed after oral administration, but its bioavailability is relatively low (7.6 ± 2.4%). [] It is widely distributed throughout the body, crossing the blood-brain barrier to a limited extent. []

A: Pyridostigmine bromide is primarily metabolized by hydrolysis in the liver and plasma, forming 3-hydroxy-N-methylpyridinium bromide. [] It is mainly excreted in the urine, with a half-life of approximately 3-4 hours. [, ]

A: Rabbit models have been commonly employed in pharmacokinetic studies to evaluate the bioavailability and bioequivalence of different pyridostigmine bromide formulations. [, , ] Rat models have been used to investigate the compound's potential for toxicity, including its effects on blood biochemical markers and oxidative stress parameters. []

ANone: Clinical trials have investigated the efficacy of pyridostigmine bromide in various conditions, including:

- Myasthenia Gravis: Numerous trials have established pyridostigmine bromide as an effective treatment for improving muscle strength and reducing fatigue in myasthenia gravis patients. [, , ]

- Orthostatic Intolerance: Some trials have shown that pyridostigmine bromide can improve orthostatic hypotension, particularly by increasing diastolic blood pressure, without significantly affecting supine hypertension. [, ]

- Diabetic Neurogenic Bladder: A study indicated that pyridostigmine bromide, in combination with lipoic acid, could improve postvoid residual urine volume in patients with diabetic neurogenic bladder. []

ANone: Specific information about resistance mechanisms to pyridostigmine bromide is not explicitly discussed in the provided research.

A: While generally considered safe at therapeutic doses, pyridostigmine bromide can cause cholinergic side effects due to excessive acetylcholine accumulation. These side effects might include nausea, vomiting, diarrhea, abdominal cramps, increased salivation, sweating, and bradycardia. [, , , ]

ANone: Research on targeted delivery strategies for pyridostigmine bromide is not extensively covered in the provided research excerpts.

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as UV detection, is frequently employed to determine pyridostigmine bromide concentrations in biological samples like plasma. [, , ] These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic and bioequivalence studies.

ANone: Information regarding the environmental impact and degradation of pyridostigmine bromide is not provided in the research excerpts.

A: Pyridostigmine bromide's dissolution rate is a critical factor influencing its bioavailability. Formulations like solid dispersions aim to enhance its dissolution, potentially leading to faster absorption and improved therapeutic outcomes. []

A: The development and validation of analytical methods, particularly HPLC methods, for quantifying pyridostigmine bromide in various matrices are crucial aspects of pharmaceutical analysis. [, , ] These validation procedures ensure the accuracy, precision, specificity, linearity, range, and robustness of the analytical method, meeting regulatory requirements for quality control and assurance.

ANone: Data regarding the immunogenicity and potential for immunological responses to pyridostigmine bromide are not discussed in the provided research.

ANone: Specific information about the induction or inhibition of drug-metabolizing enzymes by pyridostigmine bromide is not provided in the research excerpts.

ANone: Detailed data on the biocompatibility and biodegradability of pyridostigmine bromide are not explicitly addressed in the provided research.

ANone: While the research excerpts mainly focus on pyridostigmine bromide, mentioning alternative treatments for specific conditions provides valuable context:

- Orthostatic Hypotension: Fludrocortisone is often used to treat orthostatic hypotension, and one study compared its efficacy to pyridostigmine bromide, finding fludrocortisone potentially more effective. []

ANone: Information about specific recycling and waste management strategies related to pyridostigmine bromide is not provided in the research.

ANone: The research highlights several tools and resources instrumental in advancing our understanding of pyridostigmine bromide:

- Animal Models: Rabbits and rats are valuable in vivo models for studying the pharmacokinetics, efficacy, and potential toxicity of pyridostigmine bromide. [, , , ]

- Analytical Techniques: HPLC, UV spectrophotometry, IR spectroscopy, and DSC are essential for characterizing, quantifying, and ensuring the quality of pyridostigmine bromide formulations. [, , , , , , , , ]

- Computational Chemistry: In silico methods like molecular docking simulations help explore the interactions of pyridostigmine bromide with biological targets like P-glycoprotein, providing insights into its potential for drug-transporter interactions. []

A: This year marks 70 years since the initial clinical trials of pyridostigmine bromide for myasthenia gravis. [] While those "pioneering trials" did not immediately establish its efficacy, subsequent research and clinical experience have solidified its role as a cornerstone therapy for managing this autoimmune disorder.

ANone: The research on pyridostigmine bromide exemplifies cross-disciplinary collaboration, integrating knowledge and methodologies from various fields:

- Pharmaceutical Sciences: Formulation development, analytical method development and validation, and pharmacokinetic studies are essential for optimizing drug delivery and ensuring the quality of pyridostigmine bromide products. [, , , , , , , , , , , , ]

- Pharmacology and Toxicology: Understanding the mechanism of action, efficacy, safety profile, and potential long-term effects of pyridostigmine bromide is crucial for its responsible use. [, , , , , , , , ]

- Clinical Medicine: Conducting clinical trials and evaluating patient outcomes are vital for establishing the therapeutic benefits and managing the potential risks of pyridostigmine bromide in various conditions. [, , , , , , ]

- Computational Chemistry: Employing computational tools like molecular docking simulations contributes to understanding the molecular interactions of pyridostigmine bromide with biological targets like drug transporters, enhancing our knowledge of its pharmacokinetic profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

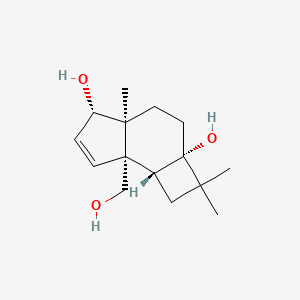

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)